molecular formula C11H13BrOS B13627468 4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene

4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene

Cat. No.: B13627468
M. Wt: 273.19 g/mol
InChI Key: WRCRYCLHYWXYRK-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene is a substituted aromatic compound featuring a bromine atom at the 4-position, a cyclopropoxy group at the 1-position, and an ethylsulfanyl moiety at the 2-position. This structure combines electron-withdrawing (bromine), electron-donating (cyclopropoxy), and moderately polar (ethylsulfanyl) substituents, leading to unique electronic and steric properties.

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

4-bromo-1-cyclopropyloxy-2-ethylsulfanylbenzene

InChI

InChI=1S/C11H13BrOS/c1-2-14-11-7-8(12)3-6-10(11)13-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3

InChI Key

WRCRYCLHYWXYRK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC(=C1)Br)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution reactions, such as bromination, where the bromine atom can be replaced by other substituents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Bromination: Typically involves the use of bromine (Br2) and a suitable catalyst to facilitate the substitution reaction.

    Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination would yield a substituted benzene ring, while Suzuki–Miyaura coupling would result in the formation of new carbon–carbon bonds .

Scientific Research Applications

4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene involves its interaction with molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to structurally related benzene derivatives (Table 1), focusing on substituent diversity and functional group interactions:

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Key Properties/Applications Reference
4-Bromo-1-cyclopropoxy-2-(ethylsulfanyl)benzene Br, cyclopropoxy, ethylsulfanyl High steric demand from cyclopropoxy; potential for radical scavenging due to sulfur moiety -
2-(Ethylsulfanyl)benzohydrazide derivatives Ethylsulfanyl, hydrazide Antioxidant activity (IC50 0.22 µg/mL in DPPH assay)
6,7,8-Trifluoro-2-(ethylsulfanyl)quinazolin-4(3H)-one Ethylsulfanyl, trifluoro Synthesized via [3+3] heterocyclization; fluorinated groups enhance metabolic stability
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene Br, methylsulfonyl, trifluoromethyl Broad applications in medicinal chemistry; electron-withdrawing groups dominate reactivity
1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene Cl, F, sulfanylmethyl Halogen and sulfur synergies for agrochemical intermediates
Key Observations:
  • Ethylsulfanyl vs. Methylsulfonyl : The ethylsulfanyl group is less electron-withdrawing than methylsulfonyl (as in ), making the target compound more reactive in thiol-mediated coupling reactions.
  • Bromine Positioning : The para-bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), similar to analogs in , but ortho-substituents (e.g., cyclopropoxy) may influence regioselectivity.

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